molecular formula C7H9N3O B8059750 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B8059750
M. Wt: 151.17 g/mol
InChI Key: UYSBGTMVNCSATC-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo-pyrazine core structure

Preparation Methods

The synthesis of 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-2-methylpyrazine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can be compared with other similar compounds, such as:

    6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure but differ in their specific substituents and biological activities.

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a pyrazolo-pyridine core and are studied for their unique chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h4H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSBGTMVNCSATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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